molecular formula C10H9N3O B2851850 1-Nicotinoylazetidine-3-carbonitrile CAS No. 2034604-74-3

1-Nicotinoylazetidine-3-carbonitrile

Cat. No.: B2851850
CAS No.: 2034604-74-3
M. Wt: 187.202
InChI Key: OPRICMZUAPEIMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Nicotinoylazetidine-3-carbonitrile is a chemical compound with the molecular formula C10H9N3O . It is not intended for human or veterinary use and is primarily used for research purposes.


Molecular Structure Analysis

The molecular structure of this compound consists of a nicotinoyl group attached to an azetidine ring with a carbonitrile group . Further analysis of its structure can be found on databases like PubChem .

Scientific Research Applications

Enantioselective Biotransformations

1-Nicotinoylazetidine-3-carbonitrile and its derivatives have been utilized in enantioselective biotransformations catalyzed by microbial whole cells, leading to the production of azetidine-2-carboxylic acids and amides with high enantiomeric excess. These compounds serve as precursors for the synthesis of various amino and cyano carboxamides, demonstrating the potential of this compound in organic synthesis and medicinal chemistry applications (Leng et al., 2009).

Antimicrobial Activity and DNA-Gyrase Inhibition

Quinoline-3-carbonitrile derivatives, structurally related to this compound, have shown promising antimicrobial activities, acting as potential DNA-gyrase inhibitors. These compounds have been evaluated for their effectiveness against various bacterial strains, highlighting their potential in addressing antibiotic resistance issues (El-Gamal et al., 2018).

Bioimaging and Sensing Applications

Nitrogen-doped carbon dots derived from histidine, which shares a structural motif with this compound, have been developed for bioimaging and sensing applications. These carbon dots exhibit excellent photoluminescence properties and high biocompatibility, making them suitable for cellular imaging and the detection of metal ions (Huang et al., 2014).

Cancer Research

Compounds structurally related to this compound, such as benzochromene derivatives, have been investigated for their anti-proliferative properties against cancer cell lines. These studies have revealed mechanisms involving the regulation of apoptosis-related genes, suggesting the potential of such compounds in the development of new cancer therapies (Ahagh et al., 2019).

Multicomponent Chemical Syntheses

The versatile chemistry of this compound allows for its use in multicomponent reactions to synthesize complex heterocyclic structures. These reactions facilitate the efficient creation of diverse chemical libraries, useful for drug discovery and development processes (Radwan et al., 2020).

Properties

IUPAC Name

1-(pyridine-3-carbonyl)azetidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c11-4-8-6-13(7-8)10(14)9-2-1-3-12-5-9/h1-3,5,8H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPRICMZUAPEIMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CN=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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